A significant portion of research on EM focuses on its potential benefits for cognitive function and Alzheimer's disease (AD) management. Studies suggest EM might improve memory, attention, and overall cognitive performance in individuals with AD. The theorized mechanism involves its impact on blood flow to the brain and its antioxidant properties []. However, the quality of evidence is mixed, and larger, well-designed clinical trials are needed to confirm these findings [].
Ergoloid Mesylates are also being investigated for their potential role in managing peripheral vascular disease (PVD). PVD is a condition characterized by narrowed arteries in the legs, leading to pain, numbness, and difficulty walking. Some research suggests EM might improve blood flow and alleviate symptoms associated with PVD []. However, further research is needed to determine its long-term efficacy and optimal treatment regimen [].
Scientific research on Ergoloid Mesylates is ongoing, exploring its potential applications in other areas. These include:
Ergoloid mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a pharmaceutical compound that consists of a mixture of methanesulfonate salts derived from several dihydrogenated ergot alkaloids. These include dihydroergocristine, dihydroergocornine, and alpha- and beta-dihydroergocryptine. Originally developed by Albert Hofmann for Sandoz (now part of Novartis), ergoloid mesylates are primarily used to treat cognitive impairments associated with aging, such as dementia and Alzheimer’s disease, as well as to aid recovery following strokes .
The mechanism of action of Ergoloid Mesylates in the brain is not fully understood []. However, some proposed mechanisms include:
These mechanisms are based on laboratory studies and may not fully translate to its effects in humans.
Ergoloid Mesylates is generally well-tolerated, but side effects like nausea, dizziness, and stomach upset can occur []. More serious side effects are rare but possible.
Here are some safety points to consider:
The chemical structure of ergoloid mesylates allows it to interact with various neurotransmitter receptors in the brain. Its mechanism of action involves partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors. This dual action contributes to its pharmacological effects, although the precise biochemical pathways remain inadequately defined . The metabolism of ergoloid mesylates occurs primarily in the liver, involving cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that exhibit different biological activities .
Ergoloid mesylates exhibit several biological activities:
The synthesis of ergoloid mesylates involves several steps:
Interaction studies indicate that ergoloid mesylates may have significant interactions with various drugs:
Several compounds share similarities with ergoloid mesylates, particularly within the class of ergot alkaloids or cognitive enhancers. Here is a comparison highlighting their uniqueness:
Compound | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Ergoloid Mesylates | Partial agonist/antagonist at receptors | Cognitive impairment treatment | Mixture of multiple alkaloids |
Dihydroergocristine | Agonist at adrenergic receptors | Cognitive enhancement | Part of ergoloid mesylate mixture |
Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | Selectively inhibits enzyme to increase acetylcholine |
Memantine | NMDA receptor antagonist | Alzheimer's disease | Modulates glutamate activity |
Rivastigmine | Acetylcholinesterase inhibitor | Alzheimer's disease | Reversible inhibitor with dual action |
Ergoloid mesylates are unique due to their combination of multiple active components which may provide synergistic effects not seen in single-agent therapies like donepezil or memantine .
Component | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
---|---|---|---|---|
Ergoloid Mesylates (mixture) | C31H41N5O5- CH4O3S | 659.8 | 192 | Partially soluble in water |
Dihydroergocornine Mesylate | C32H45N5O8S | 659.8 | Not specified | Low water solubility |
Dihydroergocristine Mesylate | C36H45N5O8S | 707.84 | 210 | H2O: 10 mg/mL |
Dihydroergocryptine Alpha Mesylate | C33H47N5O8S | 673.83 | Not specified | Very low bioavailability |
Dihydroergocryptine Beta Mesylate | C33H47N5O8S | 673.83 | Not specified | Very low bioavailability |
The structural complexity of Ergoloid Mesylates arises from its composition as an equiproportional mixture of three distinct dihydrogenated ergot alkaloid components [1] [3]. Each constituent alkaloid derives from the tetracyclic compound 6-methylergonovine and represents dihydrogenated derivatives of naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea [1] [3]. These components maintain the characteristic ergoline backbone structure while incorporating unique peptide side chains that confer distinct structural and pharmacological properties [20] [21].
Dihydroergocornine mesylate constitutes one of the three primary components within the Ergoloid Mesylates mixture, bearing the molecular formula C32H45N5O8S and a molecular weight of 659.8 g/mol [9] [10]. This compound represents the methanesulfonic acid salt of 9,10-dihydroergocornine, characterized by the systematic name (5'α,10α)-12'-hydroxy-2',5'-diisopropyl-3',6',18-trioxo-9,10-dihydroergotaman methanesulfonate [11]. The structural framework incorporates diisopropyl substituents at both the 2' and 5' positions of the ergotaman skeleton [10].
The dihydroergocornine component exhibits distinctive structural features that differentiate it from other ergot alkaloid derivatives [9] [14]. The compound contains isopropyl side chains derived from valine amino acid residues, creating a unique substitution pattern within the peptide portion of the molecule [10]. The formation of dihydroergocornine involves the hydrogenation of double bonds in the lysergic acid portion, specifically reducing the C-9,10 double bond to create a saturated ring system [9]. This hydrogenation process eliminates the potential for epimerization at the C-8 position, which commonly occurs in non-hydrogenated ergot alkaloids [20].
The stereochemical configuration of dihydroergocornine mesylate maintains the essential 5'α,10α orientation that preserves biological activity [11] [14]. The compound demonstrates enhanced stability compared to its non-hydrogenated counterpart ergocornine, as the saturated ring system prevents the heat- or base-catalyzed epimerization that typically converts active lysergic acid derivatives to inactive isolysergic acid forms [20].
Dihydroergocristine mesylate represents the largest molecular component within the Ergoloid Mesylates mixture, with a molecular formula of C36H45N5O8S and molecular weight of 707.84 g/mol [12] [15]. This methanesulfonic acid salt of dihydroergocristine incorporates a benzyl side chain derived from phenylalanine, distinguishing it structurally from the other alkaloid components [15] [21]. The systematic nomenclature designates this compound as 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulfonate [15].
The structural architecture of dihydroergocristine mesylate includes a complex peptide ring system containing phenylalanine, valine, and proline amino acid residues [15] [21]. The phenylalanine component contributes the characteristic benzyl substituent at the 5'α position, while the valine residue provides the isopropyl group at the 2' position [15]. The compound maintains the essential cyclol bridge formation between the α-hydroxyamino acid and the carboxyl group of proline, creating the distinctive heptacyclic ring system characteristic of ergopeptine alkaloids [20] [21].
Dihydroergocristine mesylate demonstrates superior water solubility compared to other components in the mixture, achieving concentrations of 10 mg/mL in aqueous solutions [12]. The melting point occurs at 210°C, representing the highest thermal stability among the constituent alkaloids [12]. The compound exhibits white to off-white crystalline characteristics and maintains stability under controlled storage conditions [12] [15].
The dihydroergocryptine component exists as two distinct stereoisomeric forms, designated as alpha and beta isomers, both incorporated within the Ergoloid Mesylates mixture [13] [17] [18]. These isomers share the identical molecular formula C33H47N5O8S and molecular weight of 673.83 g/mol but differ in the stereochemical configuration of a single methyl group position [17] [19]. This structural variation results from the biosynthetic replacement of leucine with isoleucine during alkaloid formation, creating two distinct peptide configurations [17] [18].
The alpha isomer of dihydroergocryptine mesylate contains a leucine-derived isobutyl side chain, while the beta isomer incorporates an isoleucine-derived sec-butyl substituent [17] [19]. Both isomers maintain the characteristic 9,10α-dihydro configuration and possess identical core ergoline ring systems [17] [18]. The systematic nomenclature for the alpha isomer describes 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulfonate, while the beta isomer substitutes the isobutyl group with a sec-butyl configuration [13] [18].
The ratio of alpha to beta dihydroergocryptine isomers within ergot sources typically ranges from 1.5:1.0 to 2.5:1.0, with the alpha form generally predominating [20] [30]. Both isomers demonstrate similar pharmacological profiles and contribute equally to the overall activity of the Ergoloid Mesylates mixture [17] [18]. The presence of both isomers reflects the natural biosynthetic processes occurring within Claviceps purpurea, where amino acid availability influences the final alkaloid composition [19] [20].
Table 2: Constituent Alkaloid Components Structure Details
Alkaloid Component | R1 Side Chain | R2 Side Chain | Amino Acid Components | Stereochemical Configuration |
---|---|---|---|---|
Dihydroergocornine | Diisopropyl | Isopropyl | Valine + Proline + Diisopropyl group | 5α,10α configuration |
Dihydroergocristine | Benzyl (Phenylalanine derived) | Isopropyl | Phenylalanine + Valine + Proline | 5α,10α configuration |
Dihydroergocryptine Alpha | Isobutyl (Leucine derived) | Isopropyl | Leucine + Valine + Proline | α-isomer (leucine derived) |
Dihydroergocryptine Beta | sec-Butyl (Isoleucine derived) | Isopropyl | Isoleucine + Valine + Proline | β-isomer (isoleucine derived) |
The stereochemical architecture of Ergoloid Mesylates demonstrates remarkable complexity, incorporating multiple chiral centers that determine both structural integrity and biological activity [20] [24]. The fundamental ergoline ring system contains several critical stereochemical features, with the R-configuration at C-5 remaining constant across all ergot alkaloids due to their derivation from L-tryptophan [20] [23]. This stereochemical requirement reflects the biosynthetic origins of these compounds and establishes the foundational three-dimensional structure essential for receptor binding and pharmacological activity [20] [26].
The C-8 stereochemical configuration represents perhaps the most critical structural feature for biological activity in ergot alkaloids [20] [24]. In Ergoloid Mesylates, the C-8 position maintains the R-configuration with the amide group positioned equatorially, which corresponds to the pharmacologically active lysergic acid configuration [20]. This contrasts with the inactive isolysergic acid derivatives, where epimerization at C-8 places the amide group in an axial position, resulting in complete loss of biological activity [20] [26]. The hydrogenation of the C-9,10 double bond in Ergoloid Mesylates prevents the base- or heat-catalyzed epimerization that commonly affects non-hydrogenated ergot alkaloids [20].
The peptide portion of each alkaloid component contributes additional stereochemical complexity through the incorporation of L-amino acids in specific configurations [20] [21]. The cyclol bridge formation between the α-hydroxyamino acid adjacent to lysergic acid and the carboxyl group of proline creates a unique structural feature not found in other naturally occurring molecules [20]. This cyclol linkage establishes the heptacyclic ring system that characterizes ergopeptine alkaloids and determines the overall three-dimensional shape of the molecule [21].
The 5'α,10α configuration designation reflects the specific stereochemical arrangement at these critical positions within the ergotaman framework [11] [15]. The α-configuration at C-10 determines the spatial orientation of the peptide side chain relative to the ergoline core, while the 5'α position influences the accessibility of receptor binding sites [24]. These stereochemical requirements place stringent constraints on synthetic approaches to ergot alkaloid derivatives and emphasize the importance of stereoselective synthetic methodologies [24] [26].
Table 3: Stereochemical Configuration Details
Structural Feature | Configuration/Description | Significance |
---|---|---|
C-5 Configuration | R-configuration (constant) | Derived from L-tryptophan precursor |
C-8 Configuration | R-configuration (equatorial amide) | Essential for biological activity |
C-10 Configuration | α-configuration | Determines stereochemical outcome |
Ergoline Ring System | Tetracyclic indolo[4,3-fg]quinoline | Core alkaloid backbone structure |
Peptide Ring System | Heptacyclic with tripeptide moiety | Unique cyclol bridge formation |
Cyclol Formation | α-hydroxyamino acid + proline carboxyl | Creates heptacyclic ring system |
Double Bond Reduction | C-9,10 double bond hydrogenated | Distinguishes from parent ergot alkaloids |
The structural relationships between Ergoloid Mesylates and related ergot alkaloid derivatives illuminate the distinctive features that characterize this pharmaceutical mixture [20] [21]. The fundamental ergoline backbone, designated as 7-methyl-4,6,6a,7,8,9,10,10a-octahydro-indolo[4,3-fg]quinoline under IUPAC nomenclature, serves as the core structural element shared among all ergot alkaloids [20] [25]. This tetracyclic ring system provides the essential framework for receptor binding and biological activity, while structural modifications in the peptide portions and degree of saturation determine specific pharmacological properties [25] [27].
The most significant structural distinction between Ergoloid Mesylates and naturally occurring ergot alkaloids lies in the hydrogenation of the C-9,10 double bond [20] [26]. Natural ergopeptines such as ergotamine, ergocornine, ergocristine, and ergocryptine maintain an unsaturated double bond at this position, making them susceptible to epimerization at the adjacent C-8 center [20]. This epimerization process converts the pharmacologically active lysergic acid derivatives to inactive isolysergic acid forms, particularly under conditions of elevated temperature, basic pH, or polar solvents [20] [29]. The hydrogenation present in Ergoloid Mesylates eliminates this vulnerability, providing enhanced chemical stability and consistent biological activity [20].
Comparative analysis with simpler ergot derivatives reveals additional structural complexities inherent in Ergoloid Mesylates [20] [27]. Lysergic acid represents the fundamental building block containing only the tetracyclic ergoline system with a C-8 carboxylic acid group [26]. Simple lysergic acid amides such as ergonovine incorporate short aliphatic chains but lack the complex peptide ring systems found in ergopeptines [20] [27]. The ergopeptine class, which includes both natural alkaloids and Ergoloid Mesylates, incorporates tripeptide sequences that create the distinctive heptacyclic architecture through cyclol bridge formation [20] [21].
The peptide components within Ergoloid Mesylates demonstrate structural diversity that distinguishes each alkaloid component [21]. Dihydroergocornine contains valine-derived substituents creating diisopropyl substitution patterns, while dihydroergocristine incorporates phenylalanine-derived benzyl groups [15] [21]. The dihydroergocryptine isomers differ through leucine versus isoleucine incorporation, demonstrating how subtle amino acid substitutions create distinct stereoisomeric forms [17] [19]. These structural variations contrast with the fixed peptide sequences found in individual natural ergopeptines, where each alkaloid contains a specific amino acid combination [20].
Structural stability comparisons reveal the enhanced chemical robustness of Ergoloid Mesylates relative to unsaturated ergot derivatives [20] [29]. Natural ergopeptines undergo rapid epimerization in aqueous solutions, with conversion rates influenced by temperature, pH, and solvent characteristics [29]. The epimerization process creates -inine forms that retain some biological activity but exhibit altered pharmacological profiles compared to the parent -ine forms [29]. Ergoloid Mesylates avoids this complication through its saturated ring system, maintaining consistent structural integrity under diverse environmental conditions [20].
Table 4: Comparative Analysis with Related Ergot Derivatives
Compound | Type | C-9,10 Bond | Peptide Components | Clinical Stability |
---|---|---|---|---|
Ergoloid Mesylates | Dihydrogenated mixture | Saturated (hydrogenated) | 3 amino acids + cyclol | Enhanced (no epimerization) |
Ergotamine | Natural ergopeptine | Unsaturated (double bond) | 3 amino acids + cyclol | Prone to C-8 epimerization |
Ergocornine | Natural ergopeptine | Unsaturated (double bond) | 3 amino acids + cyclol | Prone to C-8 epimerization |
Ergocristine | Natural ergopeptine | Unsaturated (double bond) | 3 amino acids + cyclol | Prone to C-8 epimerization |
Ergocryptine (α/β) | Natural ergopeptine mixture | Unsaturated (double bond) | 3 amino acids + cyclol | Prone to C-8 epimerization |
Lysergic Acid | Core acid derivative | Unsaturated (double bond) | None (carboxylic acid) | Prone to C-8 epimerization |
Ergonovine | Simple lysergic amide | Unsaturated (double bond) | Simple ethylamine | Prone to C-8 epimerization |